4-[(3-chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one
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Description
4-[(3-Chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as CMOPO, is a heterocyclic compound that has been studied extensively for its potential applications in the field of scientific research. CMOPO is a member of the oxazoline family, and its structure consists of a four-membered ring comprising of a nitrogen atom, a carbon atom, and two oxygen atoms. In addition to its scientific research applications, CMOPO is also used in the synthesis of various organic molecules.
Scientific Research Applications
Mesogenic Behavior in Liquid Crystal Polymers
- Study: Imrie, Attard, and Karasz (1996) explored the role of specific interactions in determining the mesogenic behavior of side-chain liquid crystal polymers. They synthesized a new series of polymers containing electron-rich and electron-deficient mesogenic groups, including derivatives of 4-methoxyphenyl. The thermal properties of these polymers were characterized using polarized light microscopy and differential scanning calorimetry, revealing a smectic A phase in all the copolymers studied (Imrie, Attard, & Karasz, 1996).
Crystal Structure and Properties of Derivatives
- Study: Fun et al. (2009) investigated the crystal structure of a compound structurally similar to the target compound, specifically focusing on the angles formed by benzene rings with the triazole ring. They observed intermolecular hydrogen bonds and C—H⋯π interactions in the compound (Fun, Jebas, Sujith, & Kalluraya, 2009).
Application in Molecular, Electronic, and Nonlinear Optical Analysis
- Study: Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, which include derivatives of 4-methoxyphenyl. They compared experimental and theoretical values, revealing insights into the electronic properties, molecular vibration, and spectroscopic properties of these compounds (Beytur & Avinca, 2021).
properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-15-8-7-11(9-13(15)18)10-14-17(20)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJTGGFLXTCNF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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